molecular formula C17H30N2O2 B10972631 1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione

1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione

Cat. No.: B10972631
M. Wt: 294.4 g/mol
InChI Key: CPNWMNXAMYVOTF-UHFFFAOYSA-N
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Description

1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione is an organic compound with the molecular formula C₁₇H₃₀N₂O₂ It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two piperidine rings attached to a pentane-1,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 2-methylpiperidine with pentane-1,5-dione under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 2-methylpiperidine, followed by nucleophilic addition to the carbonyl groups of pentane-1,5-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to control the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The piperidine rings can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding diols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione is unique due to the presence of two 2-methylpiperidine rings, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological systems.

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

1,5-bis(2-methylpiperidin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C17H30N2O2/c1-14-8-3-5-12-18(14)16(20)10-7-11-17(21)19-13-6-4-9-15(19)2/h14-15H,3-13H2,1-2H3

InChI Key

CPNWMNXAMYVOTF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCCC(=O)N2CCCCC2C

Origin of Product

United States

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